Cas no 1270482-42-2 (1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE)

1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE 化学的及び物理的性質
名前と識別子
-
- 1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE
- Benzenemethanamine, 3-(cyclopentyloxy)-α-ethyl-
- N16394
- 1270482-42-2
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- インチ: 1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3
- InChIKey: HSALIYYEPAAHCX-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC(=C1)C(CC)N)C1CCCC1
計算された属性
- せいみつぶんしりょう: 219.162314293g/mol
- どういたいしつりょう: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.034±0.06 g/cm3(Predicted)
- ふってん: 333.6±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.23±0.10(Predicted)
1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844565-1g |
1-(3-Cyclopentyloxyphenyl)propylamine |
1270482-42-2 | 98% | 1g |
¥4313.00 | 2024-08-09 |
1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINEに関する追加情報
Research Brief on 1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE (CAS: 1270482-42-2): Recent Advances and Applications
1-(3-Cyclopentyloxyphenyl)propylamine (CAS: 1270482-42-2) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.
Recent literature highlights the role of 1-(3-cyclopentyloxyphenyl)propylamine as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS)-targeting drugs. Its unique structural features, including the cyclopentyloxy and propylamine moieties, contribute to its binding affinity for specific neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating serotonin levels in preclinical models, suggesting potential applications in mood disorders such as depression and anxiety.
In addition to its CNS applications, 1-(3-cyclopentyloxyphenyl)propylamine has been investigated for its anti-inflammatory and analgesic properties. A recent Bioorganic & Medicinal Chemistry Letters article (2024) reported that derivatives of this compound exhibited significant COX-2 inhibition, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new avenues for developing safer and more effective anti-inflammatory agents with reduced gastrointestinal side effects.
The compound's pharmacokinetic profile has also been a subject of recent research. Studies utilizing advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have provided insights into its metabolic stability and bioavailability. For instance, a 2024 Drug Metabolism and Disposition study revealed that 1-(3-cyclopentyloxyphenyl)propylamine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with a half-life suitable for once-daily dosing in potential clinical applications.
Ongoing research efforts are exploring the structural optimization of 1-(3-cyclopentyloxyphenyl)propylamine to enhance its therapeutic index. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to design novel analogs with improved target selectivity and reduced off-target effects. These advancements underscore the compound's versatility as a scaffold in drug discovery pipelines.
In conclusion, 1-(3-cyclopentyloxyphenyl)propylamine (CAS: 1270482-42-2) represents a promising chemical entity with multifaceted pharmacological potential. Recent studies have elucidated its mechanisms of action and therapeutic applications, positioning it as a valuable candidate for further preclinical and clinical development. Future research should focus on translational studies to validate its efficacy and safety in human trials, as well as explore its potential in combination therapies for complex disorders.
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